5-(4-bromophenyl)-1-(3,5-dinitrobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(4-bromophenyl)-1-(3,5-dinitrobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(3,5-dinitrobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the dinitrobenzoyl group: This can be done via a Friedel-Crafts acylation reaction using 3,5-dinitrobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the methoxyphenyl group: This step involves the nucleophilic substitution of a methoxy group onto the phenyl ring using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-1-(3,5-dinitrobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its functional groups.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(3,5-dinitrobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-(3,5-dinitrobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- 5-(4-fluorophenyl)-1-(3,5-dinitrobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- 5-(4-methylphenyl)-1-(3,5-dinitrobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 5-(4-bromophenyl)-1-(3,5-dinitrobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromophenyl group, in particular, may enhance its interactions with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H17BrN4O6 |
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Molecular Weight |
525.3 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C23H17BrN4O6/c1-34-20-8-4-14(5-9-20)21-13-22(15-2-6-17(24)7-3-15)26(25-21)23(29)16-10-18(27(30)31)12-19(11-16)28(32)33/h2-12,22H,13H2,1H3 |
InChI Key |
XXRPIMQQACYWKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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